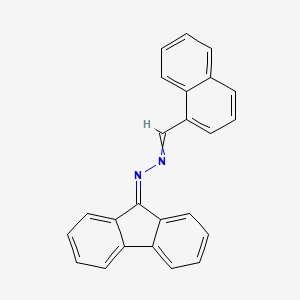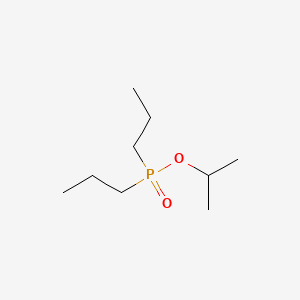
Phosphinic acid, dipropyl-, isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, dipropyl-, isopropyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their derivatives. These compounds are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one hydrogen atom. Phosphinic acid derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, dipropyl-, isopropyl ester typically involves the esterification of phosphinic acids with alcohols. One common method is the reaction of dipropylphosphinic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Another approach involves the use of orthosilicates for the esterification of monosubstituted phosphinic acids. This method provides excellent yields and is a convenient alternative to more commonly employed reactions with diazomethane or carbodiimide .
Industrial Production Methods
Industrial production of phosphinic acid esters often involves large-scale esterification processes. These processes are optimized for high yields and purity, and they may utilize continuous flow reactors to enhance efficiency. The choice of catalysts and reaction conditions is crucial to ensure the desired product quality and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, dipropyl-, isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding phosphinic acid and alcohol.
Oxidation: Phosphinic acid esters can be oxidized to form phosphonic acids.
Substitution: The ester group can be substituted with other functional groups using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide, molecular iodine.
Substitution: Alkyl halides, amines.
Major Products Formed
Hydrolysis: Dipropylphosphinic acid and isopropyl alcohol.
Oxidation: Dipropylphosphonic acid.
Substitution: Various substituted phosphinic acid derivatives.
Applications De Recherche Scientifique
Phosphinic acid, dipropyl-, isopropyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphinic acid, dipropyl-, isopropyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site and preventing substrate binding . The specific pathways and molecular targets depend on the particular application and the structure of the derivative being studied.
Comparaison Avec Des Composés Similaires
Phosphinic acid, dipropyl-, isopropyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but contain a phosphorus-carbon bond instead of a phosphorus-hydrogen bond.
Phosphonates: These are esters of phosphonic acids and are used in similar applications, including as enzyme inhibitors and flame retardants.
Phosphates: These compounds have a tetrahedral geometry and are widely used in biochemistry and industrial applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with metal ions, making it valuable in various chemical and industrial processes.
Propriétés
Numéro CAS |
23887-13-0 |
|---|---|
Formule moléculaire |
C9H21O2P |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
1-[propan-2-yloxy(propyl)phosphoryl]propane |
InChI |
InChI=1S/C9H21O2P/c1-5-7-12(10,8-6-2)11-9(3)4/h9H,5-8H2,1-4H3 |
Clé InChI |
WERONCNJUJJFEN-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(CCC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


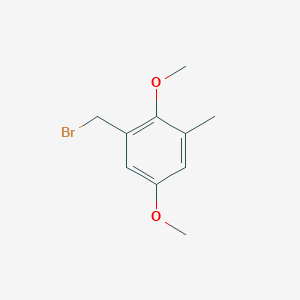
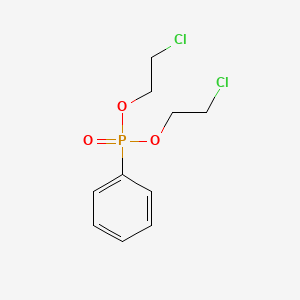

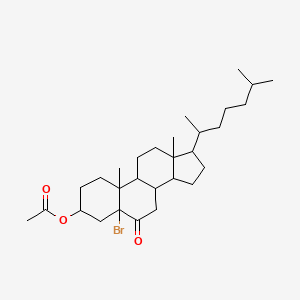


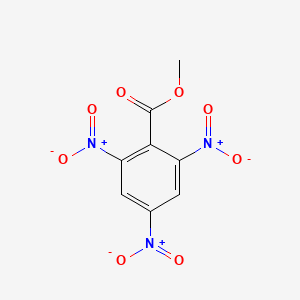

![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)
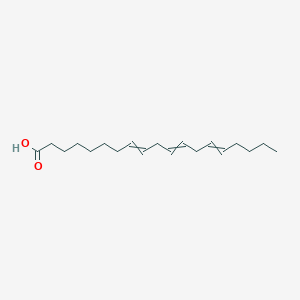
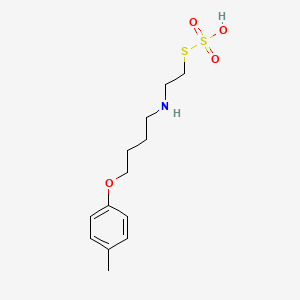
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
